molecular formula C18H16ClN5 B14696655 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine CAS No. 27844-98-0

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine

Cat. No.: B14696655
CAS No.: 27844-98-0
M. Wt: 337.8 g/mol
InChI Key: APIQMGJNWOHEBI-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves the diazotization of 2-chloro-6-methylaniline followed by coupling with 4-methyl-6-phenylpyrimidin-2-amine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions in batch or continuous flow reactors. The use of automated systems for temperature and pH control is crucial to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) into amines (NH2).

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Scientific Research Applications

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-6-methylphenyl)diazenyl]-3-methyl-5-phenylpyrimidin-2-amine
  • 5-[(2-Bromo-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine
  • 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-3-amine

Uniqueness

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of the chloro group and the specific positioning of the azo and pyrimidine moieties contribute to its distinct chemical and biological properties .

Properties

CAS No.

27844-98-0

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

5-[(2-chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C18H16ClN5/c1-11-7-6-10-14(19)15(11)23-24-16-12(2)21-18(20)22-17(16)13-8-4-3-5-9-13/h3-10H,1-2H3,(H2,20,21,22)

InChI Key

APIQMGJNWOHEBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=NC2=C(N=C(N=C2C3=CC=CC=C3)N)C

Origin of Product

United States

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